propan-2-yl 6-{[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate
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Overview
Description
Propan-2-yl 6-{[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate is a complex organic compound featuring an indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of propan-2-yl 6-{[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate involves multiple steps, starting with the preparation of the indole derivative. The synthetic route typically includes:
Formation of the indole nucleus: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Functionalization of the indole ring: Introduction of the chloro and methyl groups at specific positions on the indole ring.
Coupling with cyclohexene: The indole derivative is then coupled with cyclohexene through a carbamoylation reaction to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Propan-2-yl 6-{[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propan-2-yl 6-{[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s indole derivative structure makes it a candidate for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of propan-2-yl 6-{[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole derivative can bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Propan-2-yl 6-{[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structure, which combines the indole nucleus with a cyclohexene ring, offering distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27ClN2O3 |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
propan-2-yl 6-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C22H27ClN2O3/c1-13(2)28-22(27)18-8-5-4-7-17(18)21(26)24-12-11-15-14(3)25-20-16(15)9-6-10-19(20)23/h4-6,9-10,13,17-18,25H,7-8,11-12H2,1-3H3,(H,24,26) |
InChI Key |
UPFMWZWQPMHRBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNC(=O)C3CC=CCC3C(=O)OC(C)C |
Origin of Product |
United States |
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